N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester
Brand Name: Vulcanchem
CAS No.: 853759-49-6
VCID: VC0134612
InChI: InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Molecular Formula: C17H24FNO6
Molecular Weight: 357.378

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester

CAS No.: 853759-49-6

Cat. No.: VC0134612

Molecular Formula: C17H24FNO6

Molecular Weight: 357.378

* For research use only. Not for human or veterinary use.

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester - 853759-49-6

Specification

CAS No. 853759-49-6
Molecular Formula C17H24FNO6
Molecular Weight 357.378
IUPAC Name methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1
Standard InChI Key XSGLZBFKZWVZOE-LBPRGKRZSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC

Introduction

Chemical Structure and Properties

Basic Identification and Physical Properties

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester (CAS: 853759-49-6) is a white solid compound with a molecular formula of C17H24FNO6 and a molecular weight of 357.378 g/mol . This compound is commercially available from several chemical suppliers, including Aladdin Scientific at a price point of approximately $209.90 for research quantities . The compound exhibits good solubility in dichloromethane, making it suitable for various organic synthesis applications . As a chiral molecule derived from L-tyrosine, it maintains the (S)-configuration at the alpha carbon, an important feature for its application in stereoselective synthesis and peptide chemistry. The compound's stability under standard laboratory storage conditions makes it practical for routine research applications.

Structural Features and Modifications

This compound represents a highly modified version of the amino acid L-tyrosine, featuring several strategic chemical modifications that alter its reactivity and utility in synthesis. The primary structure contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function, which is crucial in peptide synthesis for preventing unwanted side reactions during coupling procedures. The aromatic ring features a fluorine atom at the 2-position, which influences both the electronic properties and metabolic stability of resulting peptides or other derivatives. Two methoxy groups are present - one at the 5-position of the aromatic ring and another at the 4-position (referred to as 4-O-methyl) - providing complete protection of the phenolic hydroxyl functionality typically found in tyrosine . The carboxylic acid group is protected as a methyl ester, allowing for selective deprotection strategies in multistep synthesis pathways.

Alternative Nomenclature and Identification

The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions and emphasis on various structural features . Alternative names include methyl (2S)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which follows IUPAC systematic nomenclature rules . It is also sometimes listed as N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-5-methoxy-O-methyl-L-tyrosine Methyl Ester or N-Butoxycarbonyl-4,5-dimethoxy-2-fluoro-L-phenylalanine Methyl Ester in commercial catalogs and chemical databases . These naming variations emphasize different aspects of the molecule's structure but all refer to the same compound with CAS number 853759-49-6 . The compound is categorized in chemical databases and supplier catalogs under several classification systems, including as a protected amino acid, a chiral auxiliary, and a research tool for peptide chemistry .

Synthetic Approaches and Methodology

General Synthesis Overview

Applications in Research and Development

Role in Peptide Synthesis

Comparative Analysis with Related Compounds

Comparison with Other Protected Tyrosine Derivatives

N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester represents one of many protected tyrosine derivatives used in organic synthesis and peptide chemistry, each featuring unique combinations of protecting groups and modifications to suit specific applications . The table below provides a comparative overview of this compound alongside related tyrosine derivatives:

CompoundProtecting GroupsKey FeaturesPrimary Applications
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl EsterBoc (N-terminus), Methyl ester (C-terminus), 4-O-methyl and 5-methoxy (phenol), 2-fluoroComplete protection of all reactive groups, fluorine modificationPeptide synthesis, medicinal chemistry, chiral auxiliary
N-(tert-Butoxycarbonyl)-L-tyrosine Methyl EsterBoc (N-terminus), Methyl ester (C-terminus)Free phenolic hydroxyl, simplest protection strategyStandard peptide synthesis, readily functionalized further
Fmoc-O-ethyl-L-tyrosineFmoc (N-terminus), Ethyl (phenol)Orthogonal protection to Boc strategy, single ethyl protection of phenolSolid-phase peptide synthesis, complementary to Boc chemistry

This comparison highlights the specialized nature of N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester, particularly in its complete protection strategy and incorporation of a fluorine atom . While simpler derivatives like N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester provide basic protection of the amino and carboxylic acid functions while leaving the phenolic hydroxyl available for further reactions, the compound in focus offers a completely protected scaffold with additional functionality through fluorination . The choice between these derivatives depends on the specific requirements of the synthetic pathway, desired properties of the final product, and compatibility with other reagents and conditions in the synthetic sequence .

Impact of Structural Modifications on Functionality

Research Findings and Future Directions

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